1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt

Beschreibung

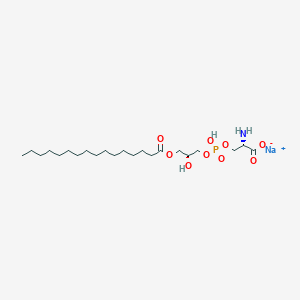

1-Palmitoyl-sn-glycero-3-phospho-L-serine sodium salt (PGPS-Na) is a synthetic phospholipid with a saturated palmitoyl chain (16:0) at the sn-1 position and a phospho-L-serine head group at the sn-3 position. The sodium counterion enhances its solubility in aqueous systems, making it suitable for biochemical and biophysical studies. PGPS-Na is structurally analogous to naturally occurring phosphatidylserines but differs in acyl chain composition and regiochemistry. Its anionic head group confers a net negative charge at physiological pH, enabling interactions with cations, proteins, and other lipids in membrane models. PGPS-Na is widely used to study lipid-protein interactions, membrane asymmetry, and apoptotic signaling due to its role in cellular processes like platelet activation and macrophage recognition .

Eigenschaften

IUPAC Name |

sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVYLWFGOUZBHG-FDOHDBATSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NNaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base Phospholipid Synthesis

POPS-Na is synthesized through transphosphatidylation, a reaction catalyzed by phospholipase D (PLD), which replaces the head group of phosphatidylcholine (PC) with L-serine. The process begins with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), which is incubated with L-serine in the presence of PLD. The reaction occurs in a biphasic system (water:diethyl ether) at 37°C for 24–48 hours. Sodium ions are introduced via ion-exchange chromatography, replacing the original counterions to yield the sodium salt form.

Key Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| PLD Concentration | 5–10 U/mg substrate | Higher activity ↑ yield |

| L-Serine Concentration | 200–400 mM | Excess drives equilibrium |

| pH | 5.5–6.5 | Optimal enzyme activity |

| Temperature | 37°C | Balances rate & stability |

Purification and Quality Control

Chromatographic Techniques

Crude POPS-Na is purified using silica gel column chromatography with chloroform:methanol:water (65:25:4 v/v) as the eluent. Fractions are analyzed by thin-layer chromatography (TLC) on silica gel 60 plates, visualized with molybdenum blue spray. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) further resolves impurities, achieving >95% purity for research-grade material.

TLC R<sub>f</sub> Values

| Component | R<sub>f</sub> (Silica Gel) |

|---|---|

| POPS-Na | 0.42 ± 0.03 |

| POPC | 0.58 ± 0.02 |

| Free Fatty Acids | 0.89 ± 0.01 |

Counterion Verification

Sodium content is quantified via atomic absorption spectroscopy (AAS), ensuring a 1:1 molar ratio of phospholipid to Na<sup>+</sup>. Deviations >5% necessitate re-ionization.

Vesicle Preparation and Membrane Studies

Giant Unilamellar Vesicle (GUV) Formation

POPS-Na is incorporated into GUVs using the gentle agarose swelling method:

-

Lipid Film Preparation : POPS-Na, DLiPC, DPPC, and CHIM-L (14.29:42.85:28.57:14.29 molar ratio) are mixed from 5 mM stock solutions in chloroform.

-

Agarose Substrate : A 1% w/v ultra-low gelling agarose film is formed in an ibidi slide.

-

Hydration : The lipid-agarose film is equilibrated in HEPES buffer (10 mM, pH 7.4) for 1 hour.

-

Fluorescent Labeling : AF488 (5 µM) and FAST DiI (5 µM) are added for microscopy.

GUV Yield Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Hydration Time | 1–2 hours | 20% ↑ |

| Lipid:Agarose Ratio | 1:3 (w/w) | 15% ↑ |

| Temperature | 60°C (hydration) | 30% ↑ |

Asymmetric Vesicle Engineering

POPS-Na asymmetry is achieved via cyclodextrin-mediated lipid exchange:

-

Donor Vesicles : Loaded with POPS-Na and sucrose (300 mM).

-

Acceptor Vesicles : Prepared with opposing lipids (e.g., POPC).

-

Exchange : Methyl-β-cyclodextrin (10 mM) facilitates lipid transfer over 4 hours.

-

Isolation : Centrifugation (100,000 × g, 1 hour) separates asymmetric vesicles, confirmed by fluorescence quenching assays.

Analytical Characterization

Fluorescence Quenching Assay

Sodium hydrosulfite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>) selectively quenches NBD-labeled lipids in the outer leaflet. Post-quenching fluorescence intensity correlates with inner-leaflet POPS-Na content:

Representative Data

| Vesicle Type | Initial Fluorescence (F<sub>pre</sub>) | Post-Quenching (F<sub>post</sub>) | Asymmetry (%) |

|---|---|---|---|

| Symmetric POPS-Na | 850 ± 30 | 420 ± 25 | 50.6 ± 2.1 |

| Asymmetric POPS-Na | 880 ± 35 | 700 ± 30 | 20.5 ± 1.8 |

Differential Scanning Calorimetry (DSC)

Thermotropic behavior of POPS-Na membranes reveals phase transitions:

-

Main Transition (T<sub>m</sub>) : 16.5°C (heating scan, 1°C/min).

-

Enthalpy Change (ΔH) : 8.2 kcal/mol, indicative of gel-to-liquid crystalline transition.

Challenges and Innovations in Scalable Production

Analyse Chemischer Reaktionen

Types of Reactions

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cellular signaling and inflammation.

Reduction: Reduction reactions can convert oxidized forms back to their native state.

Substitution: This compound can participate in substitution reactions where the phospho-l-serine group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with various functional groups. These products have distinct biological activities and can be used in different research applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound for Membrane Studies : This compound is extensively used as a model to study lipid bilayers and membrane dynamics. It helps researchers understand the physical properties of membranes, such as fluidity and permeability.

- Chemical Reactions : It participates in various chemical reactions including oxidation, reduction, and substitution, which are essential for developing new biochemical assays and therapeutic agents .

Biology

- Cell Signaling : 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is critical for studying cell signaling pathways. Its incorporation into cellular membranes modulates the activity of membrane-bound receptors and ion channels, affecting cellular responses to external stimuli .

- Supported Lipid Bilayers : Research has shown its utility in forming supported lipid bilayers on polyelectrolyte multilayer films, which are important for studying protein-membrane interactions and membrane protein functionality .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in conditions such as inflammation and cardiovascular diseases. Its role in modulating inflammatory responses makes it a candidate for drug development .

- Neuroprotective Effects : Studies suggest that derivatives of this compound may have neuroprotective effects, particularly in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). Research indicates that L-serine, a component of this phospholipid, can inhibit microglial activation and reduce inflammatory cytokines .

Industry

- Drug Delivery Systems : this compound is used in formulating liposomes and other drug delivery systems. Its ability to encapsulate drugs while maintaining stability makes it valuable in pharmaceutical applications .

Data Tables

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Model for lipid bilayers | Essential for understanding membrane dynamics |

| Biology | Cell signaling studies | Modulates receptor activity |

| Medicine | Investigated for anti-inflammatory properties | Potential therapeutic agent in cardiovascular diseases |

| Industry | Liposome formulation | Enhances drug delivery systems |

Case Studies

- Supported Lipid Bilayers Formation : A study demonstrated the formation of supported lipid bilayers using this compound on polyelectrolyte films, allowing detailed examination of protein interactions with membranes under various conditions .

- Neuroprotective Effects in ALS Models : Research indicated that L-serine supplementation improved outcomes in ALS models by reducing inflammation and promoting neuronal health. This highlights the potential of phospholipid derivatives in neurodegenerative disease therapies .

- Drug Delivery Efficacy : A study explored the use of liposomes containing this phospholipid to enhance the delivery of chemotherapeutic agents, showing improved bioavailability and reduced side effects compared to traditional delivery methods .

Wirkmechanismus

The mechanism of action of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. It interacts with various proteins and enzymes, modulating their activity and thereby affecting cellular signaling pathways. The molecular targets include membrane-bound receptors and ion channels, which are crucial for maintaining cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

PGPS-Na belongs to the glycerophospholipid family, which includes variants with different head groups (e.g., choline, ethanolamine, glycerol) and acyl chains. Below is a comparative analysis with key analogs:

Key Research Findings

Head Group Influence on Membrane Interactions :

- PGPS-Na’s phosphoserine head group facilitates calcium binding and membrane fusion processes, unlike zwitterionic analogs like POPC .

- In contrast, POPG-Na (phosphoglycerol head) induces negative membrane curvature, making it critical in pulmonary surfactant formulations .

Acyl Chain Saturation and Fluidity :

- DPPS (fully saturated) forms rigid, ordered bilayers, whereas POPS (mixed-chain) enhances membrane fluidity and PLA1 enzyme activity in micelle assays .

- Lyso-PC (single acyl chain) forms micelles at lower critical micelle concentrations (CMCs) compared to diacyl species, as shown in NMR-based structural studies .

Biological Activity :

- PGPS-Na is a marker for apoptotic cells, as exposed phosphatidylserine residues signal phagocytosis. This property is absent in POPC or POPG .

- DPPS binds cardiotoxins (e.g., CTX) with higher affinity than PGPS-Na due to its saturated chains, which stabilize toxin-lipid interactions .

Synthetic and Analytical Methods :

Biologische Aktivität

Overview

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt (POPS) is an anionic phospholipid that plays a critical role in cellular functions and membrane dynamics. Its structure consists of a glycerol backbone with palmitic acid esterified at the sn-1 position and a phospho-l-serine group at the sn-3 position. This compound is pivotal in various biological processes, including signal transduction, membrane integrity, and cellular communication.

- Molecular Formula : C₂₂H₄₃NNaO₉P

- Molecular Weight : 519.54 g/mol

- CAS Number : 143077-66-1

This compound integrates into cellular membranes, influencing their fluidity and curvature. It interacts with membrane proteins and enzymes, modulating signaling pathways crucial for maintaining cellular homeostasis. The primary molecular targets include:

- Membrane-bound receptors

- Ion channels

- Signaling proteins involved in various pathways such as MAPK/ERK and PI3K/Akt/mTOR .

Signal Transduction

POPS is essential for various signaling pathways, particularly those involving apoptosis and inflammation. It has been shown to facilitate the activation of specific G-protein coupled receptors (GPCRs) which are vital for transmitting signals from the extracellular environment to the cell's interior .

Membrane Dynamics

The incorporation of POPS into lipid bilayers alters membrane properties, affecting processes like vesicle fusion and protein sorting. This property is particularly significant in studies related to liposome formulation for drug delivery systems .

Neurobiology

In neuronal signaling, POPS influences neurotransmitter release and synaptic plasticity. Its presence in synaptic membranes is crucial for maintaining proper neuronal function and communication .

Research Findings

Recent studies have highlighted the diverse roles of POPS in biological systems:

- Cellular Signaling : Research indicates that POPS promotes the activation of apoptotic pathways in response to cellular stress, thereby playing a role in programmed cell death .

- Inflammation : POPS has been implicated in modulating inflammatory responses by affecting cytokine release from immune cells, suggesting its potential therapeutic applications in inflammatory diseases .

- Drug Delivery : The unique properties of POPS make it an excellent candidate for formulating liposomes used in targeted drug delivery systems, enhancing the bioavailability of therapeutic agents .

Study 1: Role in Apoptosis

A study published in Biochemical and Biophysical Research Communications demonstrated that POPS enhances the sensitivity of cancer cells to chemotherapeutic agents by promoting apoptosis through mitochondrial pathways .

Study 2: Neuroprotective Effects

Research published in Neuroscience Letters indicated that POPS supplementation could protect neurons from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease therapies .

Comparative Analysis

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Anionic phospholipid | Signal transduction, apoptosis |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-l-serine sodium salt | Mixed fatty acid composition | Membrane dynamics, drug delivery |

| 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine sodium salt | Saturated fatty acids | Cell signaling modulation |

Q & A

Q. What methodologies are recommended for synthesizing 1-Palmitoyl-sn-glycero-3-phospho-L-serine sodium salt?

The synthesis typically involves stereospecific acylation and phosphorylation steps. A validated approach includes reacting 1,2-diacylglycerol iodohydrin with silver salts of protected glycerol phosphates, followed by deprotection and purification. For example, diacylglycerol derivatives can be coupled with phosphorylated glycerol intermediates under anhydrous conditions, ensuring retention of the sn-3 configuration . Post-synthesis, purification via column chromatography or solvent partitioning (e.g., chloroform/methanol/water systems) is critical to isolate the sodium salt form .

Q. How can structural integrity and purity be confirmed post-synthesis?

- Thin-Layer Chromatography (TLC): Validate purity (>98%) using silica gel plates and solvent systems like chloroform/methanol/ammonia (65:25:5) .

- Mass Spectrometry (MS): Confirm molecular weight (C₄₀H₇₆NO₁₀P·Na; MW 785.00) via high-resolution MS .

- Nuclear Magnetic Resonance (NMR): Analyze acyl chain positions (sn-1 and sn-2) and serine headgroup integration (δ 3.5–4.5 ppm for glycerol and phosphate groups) .

Q. What solvent systems are optimal for reconstituting this phospholipid in experimental models?

- Primary solvent: Chloroform/methanol (2:1 v/v) for stock solutions (10 mM).

- Aqueous buffers: For bilayer studies, use phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) with sonication or extrusion to form unilamellar vesicles . Avoid DMSO unless explicitly required for solubility, as it may disrupt lipid packing .

Q. What storage conditions ensure long-term stability?

Store lyophilized powder at −20°C in airtight, light-protected vials. For solutions, aliquot to avoid freeze-thaw cycles and maintain under inert gas (e.g., argon) to prevent oxidation . Purity degradation can be monitored via TLC or HPLC every 6 months .

Advanced Research Questions

Q. How does this phospholipid influence lipid bilayer permeability and protein interactions?

The negatively charged serine headgroup modulates membrane surface potential, affecting ion channel activity and protein recruitment. Experimental designs should include:

- Fluorescence assays: Use pH-sensitive dyes (e.g., HPTS) to track proton leakage in vesicles .

- Electrophysiology: Incorporate the lipid into planar bilayers to study conductance changes in ion channels .

Variations in acyl chain saturation (16:0 vs. 18:1) can alter bilayer fluidity, impacting protein-lipid binding kinetics .

Q. How can researchers address discrepancies in experimental data linked to synthetic batches?

Batch-to-batch variability often arises from incomplete acylation or oxidation. Mitigation strategies include:

Q. What advanced techniques characterize lipid-protein interactions?

- Surface Plasmon Resonance (SPR): Measure binding kinetics between the lipid and proteins (e.g., annexins) in real-time .

- Cryo-Electron Microscopy (Cryo-EM): Resolve structural changes in membrane proteins embedded in lipid nanodiscs .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of lipid-protein binding .

Q. How does acyl chain heterogeneity impact experimental outcomes in membrane models?

Mixed-chain lipids (e.g., 16:0/18:1) introduce asymmetric packing, affecting phase transition temperatures and domain formation. To study this:

- Differential Scanning Calorimetry (DSC): Compare thermotropic profiles of homogeneous vs. mixed bilayers .

- FRAP (Fluorescence Recovery After Photobleaching): Assess lateral diffusion rates in lipid rafts .

Substituting 18:1 with polyunsaturated chains (e.g., 18:2) increases disorder, altering permeability to small molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.